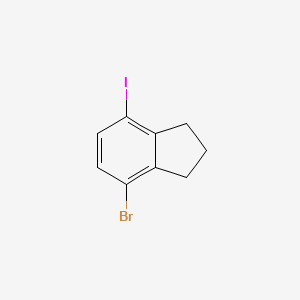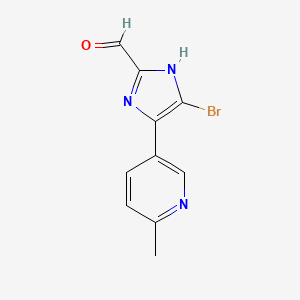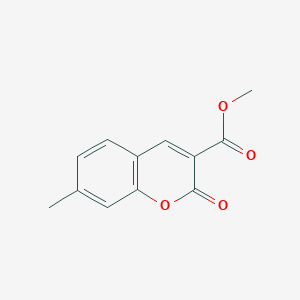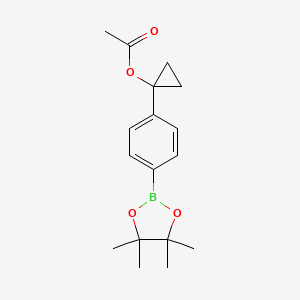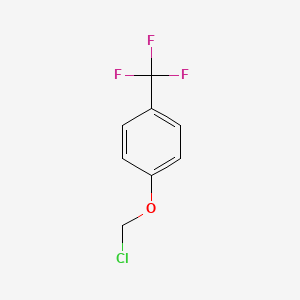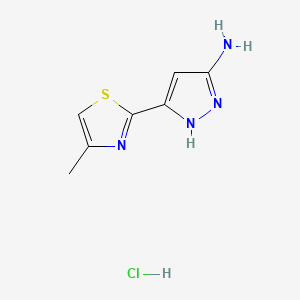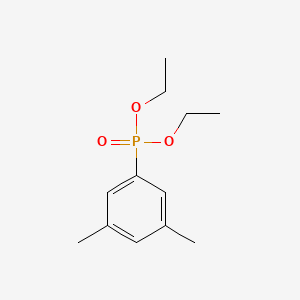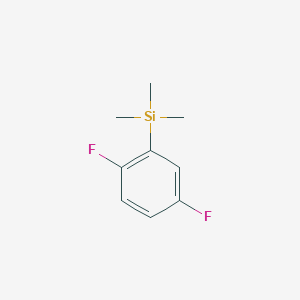
(2,5-Difluorophenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12F2Si. It is a derivative of phenyltrimethylsilane, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)trimethylsilane typically involves the reaction of 2,5-difluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Difluorophenyl)trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Metalation Reactions: The compound can be metalated at the ortho positions relative to the fluorine atoms using strong bases like sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Metalation Reactions: Strong bases such as sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide are used in non-polar solvents like hexane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyltrimethylsilanes, while metalation followed by electrophilic quenching can produce functionalized derivatives .
Applications De Recherche Scientifique
(2,5-Difluorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-Difluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack and metalation. The trimethylsilyl group can also stabilize reactive intermediates, facilitating various transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Difluorophenyl)trimethylsilane
- (2,4-Dichlorophenyl)trimethylsilane
- (2,5-Dichlorophenyl)trimethylsilane
- (3,4-Difluorophenyl)trimethylsilane
Uniqueness
(2,5-Difluorophenyl)trimethylsilane is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogen substitutions or different positions of the fluorine atoms, this compound exhibits distinct reactivity patterns and can be used to achieve specific synthetic goals .
Propriétés
Formule moléculaire |
C9H12F2Si |
|---|---|
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
(2,5-difluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12F2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
Clé InChI |
AANCJRNIAKCYEL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)


